3-cyano-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide
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Overview
Description
3-cyano-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide is a heterocyclic compound that features a unique combination of a pyrano[4,3-d]thiazole ring system and a benzamide moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules.
Scientific Research Applications
3-cyano-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
Target of Action
The primary target of this compound is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family . They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis .
Mode of Action
The compound interacts with its target, PARP-1, which is involved in DNA repair damage . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival .
Biochemical Pathways
The compound affects the DNA base excision repair (BER) and DNA single-strand break (SSB) repair pathways . These pathways are crucial for maintaining genome integrity and cell survival .
Result of Action
The compound’s action results in genomic dysfunction and cell death . This is because PARP-1 inhibitors have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide typically involves the cyclocondensation of appropriate starting materials. One common method involves the reaction of 2-aminothiophenol with ethyl cyanoacetate in the presence of a base, followed by cyclization with an appropriate aldehyde to form the pyrano[4,3-d]thiazole ring system. The final step involves the acylation of the resulting intermediate with benzoyl chloride to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent-free methods and microwave-assisted synthesis are also explored to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered electronic properties.
Substitution: Substituted derivatives with new functional groups replacing the cyano or benzamide groups.
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide
- 3-cyano-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)phenylacetamide
- 3-cyano-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzylamine
Uniqueness
3-cyano-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide is unique due to its specific combination of functional groups and ring systems, which confer distinct electronic and steric properties. These properties influence its reactivity and biological activity, making it a valuable compound for the development of new therapeutic agents and materials .
Properties
IUPAC Name |
3-cyano-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c15-7-9-2-1-3-10(6-9)13(18)17-14-16-11-4-5-19-8-12(11)20-14/h1-3,6H,4-5,8H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUGDAZHNSANIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=C(S2)NC(=O)C3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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